Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide
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Description
“Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide” is a chemical compound with the molecular formula C12H13BrN2O2S . It has a molecular weight of 329.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a phenyl group via a carbon atom. The phenyl group has an aminomethyl substituent. The thiazole ring is also attached to a carboxylate group, which is esterified with a methyl group .Scientific Research Applications
Hydrogen-Bonding Networks
A study by Lynch et al. (2002) focused on the solid-state packing arrays and hydrogen-bonding networks of 4-phenyl substituted 2-amino-1,3-thiazoles, which are structurally similar to Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide. This research provides insights into the potential interactions and molecular arrangements of similar compounds in their solid state (Lynch, McClengahan, Light, & Coles, 2002).
Anti-Proliferative Screening
Sonar et al. (2020) synthesized and screened a series of thiazole compounds for anti-cancer activity. Though not directly focused on this compound, this study highlights the potential of thiazole derivatives in cancer research, especially in the context of breast cancer cells (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Crystal Structure and Solubility
Research by Hara et al. (2009) on methyl thiazole carboxylates, similar in structure to the compound , explored the relationship between molecular structure, crystal structure, and solubility. This study is pertinent in understanding how slight variations in molecular structure can significantly impact the physical properties of thiazole derivatives (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).
Synthesis and Biological Activity
Thumar and Patel (2009) discussed the synthesis, characterization, and biological activity of substituted thiazole-5-carboxaldehydes and their derivatives. This research is relevant in understanding the synthetic pathways and potential biological applications of thiazole-based compounds (Thumar & Patel, 2009).
Antimicrobial Activity
A study by Koparir et al. (2011) on the synthesis and in-vitro antimicrobial activity of aminophosphinic acids containing thiazole highlights the potential antimicrobial applications of thiazole derivatives. This research is important for understanding the antimicrobial properties that might be present in this compound (Koparir, Karaarslan, Orek, & Koparır, 2011).
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.BrH/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13;/h2-5,7H,6,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVSQGYPSYQLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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